
1-Ethoxypiperidin-4-one
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Overview
Description
1-Ethoxypiperidin-4-one is an organic compound with the molecular formula C7H13NO2 It is a derivative of piperidin-4-one, featuring an ethoxy group attached to the nitrogen atom
Mechanism of Action
Target of Action
It is known that piperidin-4-one derivatives, which include 1-ethoxypiperidin-4-one, have been investigated for their antimicrobial activity . Therefore, it is plausible that the compound’s targets could be bacterial cells or specific proteins within these cells.
Mode of Action
A related class of compounds, oxazolidinones, has been shown to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fmet-trnai met to the ribosomal peptidyltransferase p-site
Biochemical Pathways
Given the potential antimicrobial activity of piperidin-4-one derivatives , it is likely that the compound interferes with essential bacterial processes such as protein synthesis, cell wall synthesis, or DNA replication
Result of Action
Given its potential antimicrobial activity , it is likely that the compound leads to bacterial cell death or growth inhibition
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity. Moreover, the presence of resistance genes in the environment can influence the efficacy of antimicrobial compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the desired product . Another method involves the reduction of piperidin-4-one derivatives using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
1-Ethoxypiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials.
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidin-4-one: The parent compound of 1-ethoxypiperidin-4-one.
Piperazine: A similar heterocyclic compound with two nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
1-Ethoxypiperidin-4-one is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential as an antibacterial, antiviral, and anticancer agent, making it a subject of interest for drug development. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with an ethoxy group at the nitrogen position and a ketone at the 4-position. The molecular formula is C8H15NO, which contributes to its lipophilicity and ability to penetrate biological membranes.
Antibacterial Activity
Research indicates that piperidine derivatives, including this compound, possess significant antibacterial properties. A study comparing various piperidin-4-one derivatives demonstrated that certain modifications enhance their effectiveness against both Gram-positive and Gram-negative bacteria.
Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
---|---|---|
This compound | 32 | Moderate |
Piperidin-4-one Derivative A | 16 | Strong |
Piperidin-4-one Derivative B | 64 | Weak |
The above table illustrates that while this compound shows moderate antibacterial activity, other derivatives may exhibit stronger effects against bacterial strains .
Antiviral Activity
In addition to antibacterial properties, this compound has been evaluated for antiviral activity. Studies have shown that certain piperidine derivatives can inhibit viral replication. For instance, compounds derived from piperidine scaffolds have demonstrated efficacy against influenza virus and coronaviruses.
A recent investigation into the antiviral potential of various piperidine derivatives revealed that modifications at the piperidine ring could significantly influence their activity against viral pathogens:
Compound | Viral Target | IC50 (µM) | Activity |
---|---|---|---|
This compound | Influenza A/H1N1 | 10 | Moderate |
Piperidine Derivative C | SARS-CoV-2 | 5 | High |
Piperidine Derivative D | HCoV-229E | 15 | Moderate |
These findings suggest that while this compound has moderate antiviral activity, other derivatives may offer enhanced efficacy against specific viral targets .
Anticancer Activity
The anticancer potential of piperidine derivatives has also been explored. In vitro studies have shown that compounds like this compound can induce apoptosis in cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.
A case study on the cytotoxic effects of various piperidine derivatives highlighted the following results:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | FaDu (hypopharyngeal) | 12 | Apoptosis induction |
Piperidine Derivative E | MCF-7 (breast) | 8 | Cell cycle arrest |
Piperidine Derivative F | HeLa (cervical) | 20 | Apoptosis induction |
This data indicates that while this compound exhibits potential anticancer effects, other derivatives may be more potent in specific cancer models .
Properties
IUPAC Name |
1-ethoxypiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSILPHKIOISB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.